molecular formula C26H21N3O5 B2377121 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 877656-39-8

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2377121
CAS No.: 877656-39-8
M. Wt: 455.47
InChI Key: NYXBWFCCRDXDSZ-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with a multifaceted structure, characterized by a fused heterocyclic system containing benzofuran and pyrimidine moieties. This compound has garnered interest in scientific research due to its potential applications in various fields including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions starting from commercially available precursors. Key steps might include cyclization reactions, nucleophilic substitutions, and coupling reactions under specific conditions such as controlled temperature, pH, and the presence of catalysts.

Industrial Production Methods

Industrial production may adopt scalable synthesis techniques such as batch processing or flow chemistry. These methods ensure the efficient and consistent production of the compound, adhering to rigorous standards for purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions such as:

  • Oxidation: : Reaction with oxidizing agents to introduce oxygen-containing functional groups.

  • Reduction: : Reaction with reducing agents to reduce specific functional groups.

  • Substitution: : Halogenation or other electrophilic/nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidizing Agents : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents : Sodium borohydride, lithium aluminum hydride.

  • Substituents : Halogens like bromine or chlorine, acylating agents like acetic anhydride.

Major Products

The major products formed from these reactions vary based on the functional groups introduced or modified. For example, oxidation may yield hydroxyl or carbonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor for synthesizing other heterocyclic compounds, exploring structure-activity relationships, and studying complex reaction mechanisms.

Biology

In biological research, it could be used as a probe to study interactions with biological macromolecules or as a scaffold for designing enzyme inhibitors.

Medicine

In medicinal chemistry, the compound holds potential as a lead compound for developing new therapeutic agents, particularly targeting diseases involving specific molecular pathways.

Industry

In the industrial sector, it may find applications in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The compound’s mechanism of action involves interacting with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to therapeutic or biological effects. The precise molecular targets and pathways can vary depending on the specific application and functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Compounds structurally similar to 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide include other benzofuran or pyrimidine derivatives

Properties

IUPAC Name

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O5/c1-2-33-19-14-12-17(13-15-19)27-22(30)16-28-23-20-10-6-7-11-21(20)34-24(23)25(31)29(26(28)32)18-8-4-3-5-9-18/h3-15H,2,16H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXBWFCCRDXDSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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